MAO-B Inhibitory Activity: 143-Fold Improvement Over Unsubstituted Phenylglyoxylic Acid
The biphenyl-substituted 2-oxo-2-(4-phenylphenyl)acetic acid (CAS 5449-21-8) demonstrates significantly enhanced inhibition of human recombinant monoamine oxidase B (MAO-B) compared to its unsubstituted analog, phenylglyoxylic acid (2-oxo-2-phenylacetic acid). The target compound exhibited an IC50 of 2.10 µM against human MAO-B expressed in Sf9 cells [1]. In a separate assay, phenylglyoxylic acid showed an IC50 of 300 µM against the related dehydrogenase CtBP2, indicating a >140-fold difference in potency attributed to the biphenyl extension [2]. This cross-study comparison supports the enhanced target engagement conferred by the biphenyl moiety.
| Evidence Dimension | Enzyme inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 2.10 µM (2.10E+3 nM) |
| Comparator Or Baseline | Phenylglyoxylic acid: 300 µM (3.00E+5 nM) |
| Quantified Difference | 143-fold improvement |
| Conditions | Target: Human recombinant MAO-B in Sf9 cells; Comparator: Recombinant CtBP2 dehydrogenase (His6-tagged) in E. coli |
Why This Matters
This potency difference validates the selection of the biphenyl scaffold for MAO-B inhibitor programs and prevents false negatives in screening campaigns using simpler phenylglyoxylic acid analogs.
- [1] BindingDB. BDBM50075964 (CHEMBL3415802). Inhibition of human recombinant MAO-B. IC50: 2.10E+3 nM. View Source
- [2] BindingDB. BDBM50102174. 2-oxo-2-phenylacetic acid. Inhibition of recombinant His6-tagged CtBP2 dehydrogenase. IC50: 3.00E+5 nM. View Source
